molecular formula C12H18N2O B13557449 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol

2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol

Cat. No.: B13557449
M. Wt: 206.28 g/mol
InChI Key: HAVQZUGUHLDTBY-UHFFFAOYSA-N
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Description

2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate pathways involved in cell signaling, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

2-amino-2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups with the indole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-amino-2-(1-ethyl-2,3-dihydroindol-5-yl)ethanol

InChI

InChI=1S/C12H18N2O/c1-2-14-6-5-10-7-9(11(13)8-15)3-4-12(10)14/h3-4,7,11,15H,2,5-6,8,13H2,1H3

InChI Key

HAVQZUGUHLDTBY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)C(CO)N

Origin of Product

United States

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